1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a trifluoroethoxy methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a substitution reaction using cyclopentyl halide.
Attachment of the Trifluoroethoxy Methyl Group: This step involves the reaction of the pyrazole intermediate with a trifluoroethoxy methylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach its target.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the trifluoroethoxy group.
1-cyclopentyl-4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Similar structure but with a bromine atom instead of iodine.
1-cyclopentyl-4-iodo-3-ethoxy-1H-pyrazole: Similar structure but with an ethoxy group instead of trifluoroethoxy.
Uniqueness
1-cyclopentyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the presence of the trifluoroethoxy group, which can significantly influence its chemical properties and biological activity. The trifluoroethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-cyclopentyl-4-iodo-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3IN2O/c12-11(13,14)7-18-6-10-9(15)5-17(16-10)8-3-1-2-4-8/h5,8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZATCAICKHWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)COCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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